N-(2,3-dimethylphenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide
説明
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O/c1-16-5-3-7-19(17(16)2)25-22(30)29-13-11-28(12-14-29)21-9-8-20(26-27-21)24-18-6-4-10-23-15-18/h3-10,15H,11-14H2,1-2H3,(H,24,26)(H,25,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSCUHMSJGSLSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CN=CC=C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2,3-dimethylphenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of oncology and pharmacotherapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula. It features a piperazine core substituted with a pyridazine moiety and a dimethylphenyl group, which are crucial for its biological activity. The structural formula is represented as follows:
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation.
- Receptor Modulation : It interacts with various receptors that regulate cellular signaling pathways, potentially leading to apoptosis in malignant cells.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could contribute to its therapeutic effects against oxidative stress-related diseases.
Anticancer Activity
Research indicates that this compound demonstrates significant anticancer properties. In vitro studies have shown that it effectively inhibits the growth of various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 10.2 | Cell cycle arrest |
| HeLa (Cervical) | 8.7 | Inhibition of proliferation |
These results highlight its potential as a chemotherapeutic agent, particularly in targeting resistant cancer types.
Anti-inflammatory Properties
In addition to its anticancer activity, the compound has shown promise in reducing inflammation. Studies have demonstrated its ability to lower pro-inflammatory cytokine levels in cell culture models, suggesting potential applications in treating inflammatory diseases.
Case Studies and Research Findings
- Case Study on MCF-7 Cells : A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers, reinforcing its potential as an anticancer agent .
- Synergistic Effects with Chemotherapy : Another investigation assessed the compound's efficacy when combined with traditional chemotherapeutics like doxorubicin. The combination resulted in enhanced cytotoxicity compared to either agent alone, suggesting a synergistic effect that could improve treatment outcomes in breast cancer .
類似化合物との比較
PKM-833 [(R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide]
- Structural Differences : Replaces the 2,3-dimethylphenyl group with a chroman-4-yl ring bearing a trifluoromethyl substituent.
- Pharmacological Profile : A potent, selective fatty acid amide hydrolase (FAAH) inhibitor with high brain penetration. Demonstrated efficacy in inflammatory pain models in rats (ED₅₀ = 3.1 mg/kg, p.o.) and >1,000-fold selectivity over other serine hydrolases .
- Key Insight : The trifluoromethyl group enhances lipophilicity and metabolic stability, critical for central nervous system (CNS) targeting.
BG13856 [N-(2-methoxyphenyl)-4-{6-[(pyridin-4-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide]
- Structural Differences: Substitutes 2,3-dimethylphenyl with 2-methoxyphenyl and pyridin-3-ylamino with pyridin-4-ylamino.
- Molecular Properties : Molecular weight = 405.453 g/mol (vs. target compound’s estimated ~420–430 g/mol). The methoxy group may improve solubility but reduce membrane permeability compared to methyl groups .
- Implications : Positional isomerism (pyridin-4-yl vs. pyridin-3-yl) could alter binding affinity to kinase or receptor targets.
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide
- Structural Differences : Features a chloro-trifluoromethylpyridinyl group and a benzoxazin-6-yl substituent.
- Key Features: The electron-withdrawing trifluoromethyl and chloro groups may enhance electrophilic interactions in enzyme active sites. Benzoxazinone moieties are associated with anti-inflammatory or antimicrobial activity .
Antiproliferative 4-(Aryl)-N-(3-alkoxyfuro[2,3-b]pyrazin-2-yl)-piperazine-1-carboxamides
- Structural Differences : Incorporates a furopyrazin-2-yl group instead of pyridazin-3-yl.
- Activity : Demonstrated antiproliferative effects in cancer cell lines, likely via kinase inhibition. The alkoxy group on the furopyrazine ring modulates solubility and target engagement .
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Substituent Impact: Aromatic Rings: 2,3-Dimethylphenyl (target) vs. 2-methoxyphenyl (BG13856) highlights the trade-off between lipophilicity and solubility. Heterocycles: Pyridazine vs.
- Pharmacological Optimization: Trifluoromethyl groups (PKM-833) enhance CNS penetration and metabolic stability . Pyridin-3-ylamino vs. pyridin-4-ylamino (BG13856) may influence target selectivity due to spatial orientation differences.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
